4-Bromo-N-isopropylpyridazin-3-amine

Description

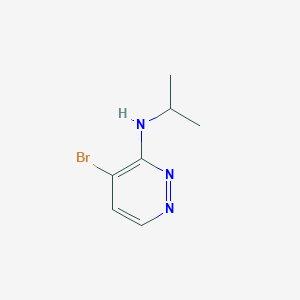

4-Bromo-N-isopropylpyridazin-3-amine (CAS: 1396762-46-1) is a brominated pyridazine derivative with the molecular formula C₇H₁₀BrN₃ and a molecular weight of 216.09 g/mol . This compound features a pyridazine core substituted with a bromine atom at position 4 and an isopropylamine group at position 3 (Figure 1). Its synthetic utility lies in its role as a versatile intermediate in pharmaceutical and agrochemical research, particularly in Suzuki-Miyaura cross-coupling reactions for functionalizing heterocyclic frameworks .

Propriétés

IUPAC Name |

4-bromo-N-propan-2-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-5(2)10-7-6(8)3-4-9-11-7/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAGGVFANLUHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isopropylpyridazin-3-amine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a [4+2] cycloaddition reaction involving ketene N,S-acetals and N-tosylhydrazones.

Isopropylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-N-isopropylpyridazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products Formed

Substituted Pyridazines: Depending on the nucleophile used, various substituted pyridazines can be formed.

Biaryl Compounds: Products of Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

4-Bromo-N-isopropylpyridazin-3-amine is utilized in several scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigating its effects on biological systems and potential as a bioactive compound.

Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Bromo-N-isopropylpyridazin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Key Suppliers :

- Capot Chemical Co., Ltd. (established 1996) lists this compound among its portfolio of boronic acids and heterocyclic intermediates, highlighting its relevance in API synthesis .

- BLD Pharmatech Ltd. and other suppliers also offer this compound, underscoring its commercial availability .

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of 4-Bromo-N-isopropylpyridazin-3-amine, we compare it with three brominated heterocycles and one sulfonyl-containing analog (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | C₇H₁₀BrN₃ | 216.09 | Br (C4), N-isopropylamine (C3) | 1396762-46-1 |

| 2-Bromo-5-fluoropyridin-3-ol | C₅H₃BrFNO | 191.99 | Br (C2), F (C5), hydroxyl (C3) | 1093758-87-2 |

| 5-Bromo-2-chloropyridin-4-ol | C₅H₃BrClNO | 208.45 | Br (C5), Cl (C2), hydroxyl (C4) | 1196146-82-3 |

| 2-(Bromomethyl)-3-chloropyridine hydrochloride | C₆H₆BrCl₂N | 242.94 | BrCH₂ (C2), Cl (C3), HCl salt | 1396762-27-8 |

| 4-Bromo-1-(3-(methylsulfonyl)propyl)-1H-pyrazol-3-amine | C₇H₁₁BrN₃O₂S | 282.16 | Br (C4), methylsulfonylpropyl (N1) | 1341331-85-8 |

Structural and Reactivity Differences

Core Heterocycle :

- The pyridazine ring in this compound is less electron-rich compared to pyridine derivatives (e.g., 2-Bromo-5-fluoropyridin-3-ol), influencing its electrophilic substitution patterns .

- The presence of N-isopropylamine enhances nucleophilicity at position 3, facilitating cross-coupling reactions, whereas hydroxyl or sulfonyl groups in analogs alter solubility and hydrogen-bonding capacity .

Substituent Effects: Halogen Positioning: Bromine at position 4 (pyridazine) vs. position 2 (pyridine) affects regioselectivity in coupling reactions. For instance, 5-Bromo-2-chloropyridin-4-ol’s dual halogenation enables sequential functionalization .

Activité Biologique

Overview

4-Bromo-N-isopropylpyridazin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a bromine atom and an isopropyl group attached to a pyridazine ring, is being studied for its pharmacological properties, particularly in the context of cancer treatment and as a potential inhibitor of specific biological targets.

- Chemical Formula : C8H10BrN3

- Molecular Weight : 228.09 g/mol

- CAS Number : 1396762-46-1

The biological activity of this compound is believed to involve its interaction with specific molecular targets, particularly those related to cancer pathways. The presence of the bromine atom may enhance its binding affinity to certain receptors or enzymes, facilitating its role as an inhibitor in various biochemical processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Study 1: Anticancer Efficacy

A study focusing on the bromodomain PHD finger transcription factor (BPTF), which is overexpressed in various cancers, highlighted the development of pyridazinone-based inhibitors, including derivatives similar to this compound. These compounds displayed high potency and selectivity against BPTF, leading to enhanced cytotoxic effects in breast cancer models when combined with doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyridazine derivatives has shown that modifications at the 3-position significantly affect biological activity. Compounds with bulky groups like isopropyl at this position often exhibit enhanced binding affinity and selectivity towards target proteins involved in cancer progression .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.